1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the pyridin-3-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the triazole core.
Attachment of the 2-chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the piperazine ring: This step typically involves the cyclization of a suitable diamine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-methyl-pyridin-2-yl)-urea
- 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
- 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate
Uniqueness
1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O/c25-20-10-4-5-11-21(20)31-23(18-7-6-12-26-17-18)22(27-28-31)24(32)30-15-13-29(14-16-30)19-8-2-1-3-9-19/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNRNTYLVUOPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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